3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrrolidine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the thiophene and pyrrolidine rings. The final step involves the coupling of these intermediates to form the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its versatility also makes it valuable in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents on the pyrazole, thiophene, and pyrrolidine rings. Examples include:
- 3-(1H-pyrazol-1-yl)-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)benzamide
- 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)benzamide
Uniqueness
What sets 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(16-3-1-4-18(11-16)23-8-2-7-20-23)21-17-5-9-22(13-17)12-15-6-10-25-14-15/h1-4,6-8,10-11,14,17H,5,9,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCZVPLHZZVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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